molecular formula C9H8ClN3 B12844185 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B12844185
M. Wt: 193.63 g/mol
InChI Key: OEANPDYDTHONBC-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine ( 1379276-92-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features an imidazo[4,5-b]pyridine core, a privileged scaffold known for its diverse biological activities. The chloro substituent at the 2-position and the cyclopropyl group at the 3-position make it a valuable intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in the development of biologically active molecules. Research has identified this ring system as a core structure in novel compounds investigated for their potent inhibitory activity against Phosphodiesterase 10A (PDE10A), a target for central nervous system disorders such as schizophrenia . In these inhibitors, the nitrogen atoms on the fused ring system form critical hydrogen bonds with the PDE10A enzyme, and the substituent at the 3-position can be optimized for potency and selectivity . Furthermore, structurally related 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been explored for their anti-cancer and anti-inflammatory potential, demonstrating moderate cytotoxic activity against various cancer cell lines and selective cyclooxygenase-2 (COX-2) inhibition . This high-purity reagent is provided For Research Use Only and is strictly not for diagnostic or therapeutic use. It is supplied with comprehensive analytical data and is ideal for researchers developing novel synthetic routes or exploring new chemical entities for pharmaceutical applications.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-3-cyclopropylimidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8ClN3/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

OEANPDYDTHONBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)N=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. This reaction proceeds through a tandem sequence of nucleophilic aromatic substitution (SNAr) followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol (H2O-IPA) to ensure an environmentally benign process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 2-chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine include derivatives with variations in substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine 2-Cl, 3-Me C7H6ClN3 167.6 Intermediate for kinase inhibitors
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine 2-Me, 3-iPr, 5-Cl C10H12ClN3 209.7 High lipophilicity (XLogP3: 2.1)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 2-Ph, 6-Br C12H8BrN3 282.1 Antimicrobial activity
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine 2-CF3 C7H4F3N3 187.1 Enhanced metabolic stability
7-Chloro-1H-imidazo[4,5-b]pyridine 7-Cl C6H4ClN3 153.6 Research chemical intermediate

Notes:

  • Position 3 substituents : Cyclopropyl (hypothetical), methyl, isopropyl, or propyl groups modulate steric bulk and lipophilicity, impacting target binding and pharmacokinetics .
  • Halogenation : Chloro or bromo groups at positions 5, 6, or 7 enhance electrophilicity and reactivity in cross-coupling reactions .

Key Research Findings

  • Substituent Effects :
    • Trifluoromethyl groups at position 2 improve metabolic stability but reduce aqueous solubility .
    • Alkyne-containing derivatives (e.g., 3-prop-2-ynyl analogs) allow click chemistry modifications for targeted drug delivery .
  • Tautomerism : The imidazo[4,5-b]pyridine system exhibits tautomeric equilibria, influencing reactivity and biological interactions .

Biological Activity

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C9H8ClN3C_9H_8ClN_3 with a molecular weight of approximately 193.63 g/mol. Its structure includes a chlorine atom at the second position and a cyclopropyl group at the third position of the imidazo ring, which may influence its interaction with biological targets and therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation in different cancer types, suggesting its potential as an anticancer agent. The mechanism of action appears to involve modulation of key signaling pathways associated with cancer progression.

Cell Line IC50 (µM) Reference
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It is believed to interact with cyclooxygenase enzymes (COX), which are critical targets in the development of anti-inflammatory drugs. Molecular docking studies suggest that this compound may bind effectively to COX enzymes, potentially leading to reduced inflammatory responses.

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on certain kinases involved in cancer signaling pathways.
  • Interaction with Receptors : It may selectively bind to specific receptors that regulate cellular processes related to inflammation and tumor growth.
  • Oxidative Stress Modulation : The compound's role in regulating oxidative stress markers has also been explored, indicating potential protective effects against oxidative damage in cells.

Study on Cancer Cell Lines

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in lung and breast cancer cells, with a notable selectivity profile favoring malignant cells over normal cells.

Anti-inflammatory Effects in Animal Models

In vivo studies using animal models have shown that treatment with this compound resulted in a marked reduction in inflammatory markers associated with obesity-induced inflammation. This suggests that it may have therapeutic potential in managing chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine and its derivatives?

Synthesis typically involves condensation reactions of substituted pyridine diamines with aldehydes or ketones under phase-transfer catalysis (PTC) or oxidative conditions. For example:

  • Step 1 : React pyridine-2,3-diamine derivatives with cyclopropane carboxaldehyde.
  • Step 2 : Introduce the chloro substituent via electrophilic substitution or halogenation (e.g., using POCl₃ or N-chlorosuccinimide).
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity with TLC .
  • Key characterization : Use 1H^1 \text{H}-NMR to verify cyclopropyl integration (δ ~1.0–2.5 ppm) and IR for C-Cl stretching (~700 cm1^{-1}) .

Q. How is structural characterization of this compound performed to confirm regioselectivity?

  • NMR : 1H^1 \text{H}-NMR resolves aromatic protons (δ 6.5–8.7 ppm) and cyclopropyl protons (δ 1.0–2.5 ppm). 13C^{13} \text{C}-NMR confirms sp² carbons in the fused ring system (~120–150 ppm) .
  • X-ray crystallography : Determines dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., phenyl or cyclopropyl groups) to assess planarity and steric effects .
  • Elemental analysis : Validates C, H, N, and Cl content (e.g., deviations <0.3% indicate purity) .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) via fluorescence polarization or radiometric assays.
  • Mutagenicity screening : Employ Ames tests with Salmonella typhimurium strains to assess DNA damage potential, given structural similarities to heterocyclic amines like PhIP .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in imidazo[4,5-b]pyridine synthesis is influenced by:

  • Substituent directing effects : Electron-withdrawing groups (e.g., Cl) at position 2 direct cyclization to position 3.
  • Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency and selectivity .
  • Computational modeling : Use AM1 or DFT methods to predict reactive sites and transition states. For example, AM1 parameters for C, H, N, and Cl can model charge distribution and orbital interactions .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Metabolic profiling : Identify metabolites via LC-MS/MS, focusing on CYP1A2-mediated N-hydroxylation (common in imidazo[4,5-b]pyridines) that may alter bioactivity .
  • Pharmacokinetic studies : Measure plasma protein binding and tissue distribution in rodent models to explain discrepancies in efficacy.
  • Structural analogs : Compare with bromo- or phenyl-substituted derivatives (e.g., 7-Bromo-2-phenyl analogs) to isolate substituent-specific effects .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR PDB:1M17). Focus on H-bonding with hinge regions and hydrophobic interactions with cyclopropyl groups.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. Br) with IC₅₀ values using Hammett constants .

Q. How to optimize synthetic yields while minimizing hazardous byproducts?

  • Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) under PTC conditions .
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported p-toluenesulfonic acid) to reduce waste.
  • Byproduct analysis : Monitor reactions with GC-MS or HPLC to identify and suppress side products (e.g., dimerization species) .

Methodological Notes

  • Avoided sources : Commercial data (e.g., pricing, suppliers) from and were excluded per guidelines.
  • Contradictions addressed : (mutagenicity) vs. (therapeutic potential) highlights the need for rigorous toxicity profiling in early-stage research.

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